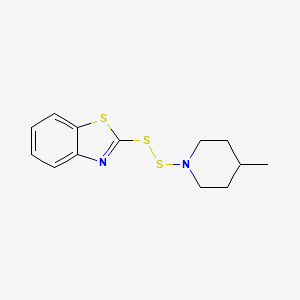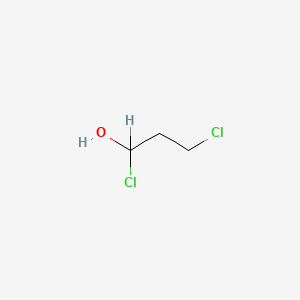
1,3-Dichloro-1-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-1-propanol is an organic compound with the molecular formula C₃H₆Cl₂O. It is a colorless liquid that is primarily used as an intermediate in the production of other chemicals, such as epichlorohydrin. This compound is also known by several other names, including 1,3-dichloropropan-2-ol and glycerol α,γ-dichlorohydrin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-1-propanol can be synthesized through the hydrochlorination of glycerine. This process involves the reaction of glycerine with gaseous hydrogen chloride in the presence of a catalyst, typically a carboxylic acid. The reaction is carried out at temperatures ranging from 70 to 140°C, and the water produced during the reaction is continuously removed .
Industrial Production Methods: In industrial settings, this compound is produced as an intermediate in the manufacture of epichlorohydrin. This involves the addition of hypochlorous acid to allyl chloride, followed by dehydrochlorination with an alkali solution .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-1-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epichlorohydrin.
Reduction: It can be reduced to form 1,3-dichloropropane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly used.
Major Products Formed:
Epichlorohydrin: Formed through oxidation.
1,3-Dichloropropane: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-1-propanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of epichlorohydrin, which is a precursor for epoxy resins.
Biology: Studied for its mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used as a solvent for paints, lacquers, and nitrocellulose.
Wirkmechanismus
The primary mechanism of action for 1,3-dichloro-1-propanol involves its dehydrochlorination to form epichlorohydrin. This reaction is catalyzed by alkali, and the process involves several side reactions. The reaction mechanism has been studied using density functional theory simulations to confirm the reaction pathways and simplify the reaction network .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-1-propanol is similar to other dichloropropanols, such as 2,3-dichloro-1-propanol. it is unique in its specific reactivity and applications. Similar compounds include:
2,3-Dichloro-1-propanol: Used in similar industrial applications but has different reactivity.
1,3-Dichloropropan-2-ol: Another isomer with distinct properties and uses.
This compound stands out due to its specific use in the production of epichlorohydrin and its unique chemical properties.
Eigenschaften
CAS-Nummer |
26948-90-3 |
|---|---|
Molekularformel |
C3H6Cl2O |
Molekulargewicht |
128.98 g/mol |
IUPAC-Name |
1,3-dichloropropan-1-ol |
InChI |
InChI=1S/C3H6Cl2O/c4-2-1-3(5)6/h3,6H,1-2H2 |
InChI-Schlüssel |
IFDLXKQSUOWIBO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)C(O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


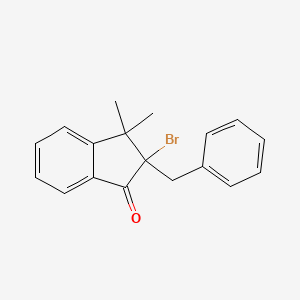
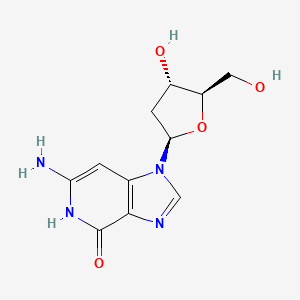
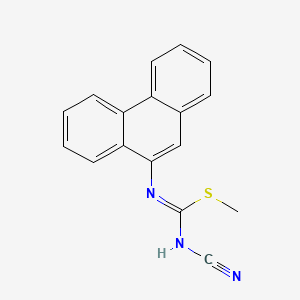
![(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B12798852.png)

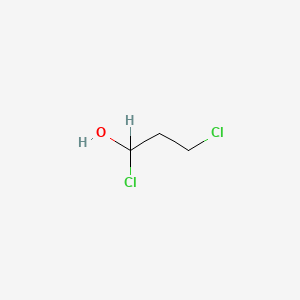

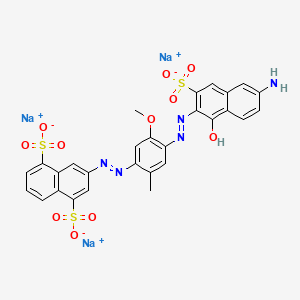

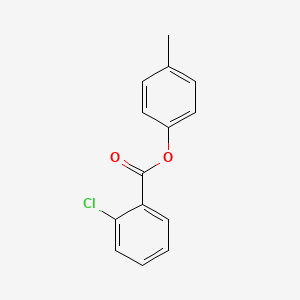
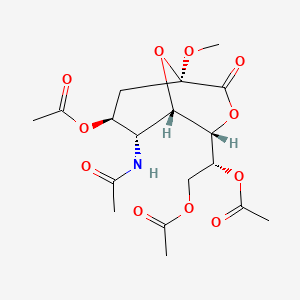

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-[bis[2-[(2-chloroethyl)sulfonyl]ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12798917.png)
